molecular formula C13H10ClNO2 B1584818 5-Chlorosalicylanilide CAS No. 4638-48-6

5-Chlorosalicylanilide

Cat. No.: B1584818
CAS No.: 4638-48-6
M. Wt: 247.67 g/mol
InChI Key: KGYNGVVNFRUOOZ-UHFFFAOYSA-N
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Description

5-Chlorosalicylanilide is a chemical compound with the molecular formula C13H10ClNO2. It is a white crystalline solid that has various applications in scientific experiments, particularly in the fields of pharmacology, toxicology, and environmental studies.

Preparation Methods

5-Chlorosalicylanilide can be synthesized through the reaction of 5-chloro-2-hydroxybenzoic acid with aniline. The reaction typically involves heating the reactants in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the desired product . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

5-Chlorosalicylanilide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

5-Chlorosalicylanilide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is used in studies related to enzyme inhibition and protein binding.

    Medicine: It has been investigated for its antimicrobial properties and potential use in treating infections.

    Industry: It is used in the formulation of certain cosmetics and personal care products

Mechanism of Action

The mechanism of action of 5-Chlorosalicylanilide involves its ability to inhibit specific enzymes and disrupt cellular processes. It targets molecular pathways involved in microbial growth and replication, making it effective as an antimicrobial agent .

Comparison with Similar Compounds

5-Chlorosalicylanilide is similar to other halogenated salicylanilides such as:

  • 5-Bromo-4’-chlorosalicylanilide
  • Dibromsalan
  • Tribromsalan
  • Metabromsalon
  • 3,3’,4’,5-Tetrachlorosalicylanilide These compounds share similar structures and properties but differ in their halogenation patterns, which can affect their reactivity and applications .

Properties

IUPAC Name

5-chloro-2-hydroxy-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-9-6-7-12(16)11(8-9)13(17)15-10-4-2-1-3-5-10/h1-8,16H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYNGVVNFRUOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9037749
Record name 5-Chlorosalicylanilide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4638-48-6
Record name 5-Chlorosalicylanilide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4638-48-6
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Record name Chlorosalicylanilide
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Record name 5-Chlorosalicylanilide
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Record name 5-Chlorosalicylanilide
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Record name 5-chlorosalicylanilide
Source European Chemicals Agency (ECHA)
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Record name CHLOROSALICYLANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Are there any analytical methods available to detect and quantify 5-Chlorosalicylanilide and related compounds in complex mixtures like cosmetics?

A2: Yes, several modern analytical techniques have been developed for this purpose. High-performance liquid chromatography coupled with fluorescence detection (HPLC-FLD) allows for the simultaneous determination of this compound and six other halogenated salicylanilides in cosmetic products. [] This method offers good sensitivity and reproducibility. Additionally, a method combining solid-phase extraction with ultra-performance liquid chromatography and tandem mass spectrometry (SPE-UPLC-MS/MS) provides even greater sensitivity and selectivity for quantifying these compounds. []

Q2: What are the primary concerns regarding the presence of halogenated salicylanilides, including this compound, in consumer products like cosmetics?

A3: While the research provided doesn't delve into specific regulations, the development of sophisticated analytical methods for detecting halogenated salicylanilides in cosmetics [, ] suggests a growing concern regarding their presence. This concern likely stems from the potential for these compounds to induce allergic contact dermatitis, as observed with this compound. [] Therefore, monitoring their levels in consumer products is essential to ensure consumer safety and compliance with potential regulatory limits.

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